Ethyl (cycloheptylamino)(oxo)acetate
Description
Its structure features a cycloheptylamino group attached to an oxoacetate ethyl ester moiety. The compound is achiral and contains one hydrogen bond donor and five acceptors, which may influence its solubility and reactivity in synthetic or biological systems .
Properties
IUPAC Name |
ethyl 2-(cycloheptylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCGJWGUDSIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (cycloheptylamino)(oxo)acetate can be synthesized through the reaction of ethyl oxoacetate with cycloheptylamine. The reaction typically involves the following steps:
Reaction Setup: Ethyl oxoacetate is dissolved in an appropriate solvent, such as ethanol or tetrahydrofuran.
Addition of Cycloheptylamine: Cycloheptylamine is added to the solution under controlled temperature conditions, usually around 20°C.
Stirring and Reaction Completion: The mixture is stirred for several hours to ensure complete reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl (cycloheptylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form ethyl (cycloheptylamino)acetate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Hydrolysis: Cycloheptylamine and ethyl oxoacetate.
Reduction: Ethyl (cycloheptylamino)acetate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl (cycloheptylamino)(oxo)acetate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in critical reactions for developing new therapeutic agents.
Case Study: Antiviral and Antitumor Agents
Research has indicated that derivatives of this compound can be utilized in the development of antiviral and antitumor drugs. For instance, a study highlighted its potential as an intermediate for synthesizing nucleoside derivatives, which are crucial in treating viral infections and cancers .
Organic Synthesis
The compound is extensively used in organic chemistry for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential reagent in the laboratory.
Reactions Involving this compound
- Amide Bond Formation : this compound can facilitate amide bond formation, a fundamental reaction in organic synthesis that is vital for drug development and materials science .
- Radical Chemistry : The compound's structure allows it to participate in free-radical reactions, which are significant for creating diverse organic compounds .
Material Science
In polymer chemistry, this compound is used to formulate specialty polymers. Its incorporation into polymer matrices enhances properties such as flexibility and durability.
Applications in Polymer Development
- Specialty Polymers : The compound contributes to the development of polymers with tailored properties for specific applications, including coatings, adhesives, and sealants .
Agrochemical Applications
The compound finds utility in agrochemical formulations, particularly in developing safer pesticides and herbicides. Its reactivity allows for the creation of effective agrochemical agents that minimize environmental impact.
Case Study: Eco-friendly Pesticides
Research has demonstrated that this compound derivatives can be engineered to enhance the efficacy of pesticides while reducing toxicity to non-target organisms, thereby promoting sustainable agricultural practices .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is also explored as a flavoring agent in the food and beverage industry. Its sensory properties contribute to enhancing consumer experiences.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for antiviral and antitumor drugs | Facilitates drug development |
| Organic Synthesis | Amide bond formation and radical reactions | Enables complex molecule synthesis |
| Material Science | Specialty polymers | Improves flexibility and durability |
| Agrochemicals | Development of eco-friendly pesticides | Reduces environmental impact |
| Flavor & Fragrance | Flavoring agent | Enhances sensory experiences |
Mechanism of Action
The mechanism of action of ethyl (cycloheptylamino)(oxo)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid moieties. These products can then participate in further biochemical reactions, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical data for Ethyl (cycloheptylamino)(oxo)acetate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | logP | Applications/Notes | Source |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₉NO₃ | 213.27 | Cycloheptylamino | 2.3356 | Potential pharmaceutical intermediate; structural flexibility from cycloheptyl | |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 237.25 | 4-Ethoxyphenylamino | N/A | Pharmaceutical intermediate; used in medicinal chemistry | |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 | 2-Methoxyphenylamino | N/A | API precursor; analyzed via HPLC, GC-MS, NMR | |
| Ethyl Oxamate | C₄H₇NO₃ | 133.10 | Amino (no aryl/cycloalkyl) | N/A | Simple oxamate ester; building block for peptide-like derivatives | |
| Ethyl 2-(4-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 184.23 | 4-Oxocyclohexyl | N/A | Cyclohexane-based oxoester; used in synthetic organic chemistry |
Structural and Functional Differences
Substituent Effects: The cycloheptylamino group in the target compound provides a seven-membered aliphatic ring, offering greater conformational flexibility compared to the rigid phenyl groups in analogs like Ethyl (4-ethoxyphenyl)aminoacetate . This flexibility may enhance binding to targets requiring induced-fit interactions.
Physicochemical Properties: The target compound’s logP (2.3356) is lower than typical aryl-substituted analogs (estimated ~2.5–3.0 for phenyl derivatives), suggesting reduced lipophilicity due to the absence of aromatic rings . Hydrogen bonding capacity (1 donor, 5 acceptors) is comparable to phenyl-substituted analogs but higher than Ethyl Oxamate, which lacks complex substituents .
Synthetic Accessibility: Cycloheptylamino derivatives may require multi-step synthesis involving cycloheptylamine coupling, whereas phenyl analogs are often synthesized via direct amidation or Mitsunobu reactions (e.g., coupling 2-hydroxybenzaldehyde with ethyl acetoacetate) . Ethyl Oxamate, a simpler derivative, is synthesized via esterification of oxamic acid, highlighting the trade-off between structural complexity and synthetic ease .
Stability and Reactivity
- Hydrolytic Stability : The oxoacetate ester in all compounds is susceptible to hydrolysis, but aryl-substituted analogs may exhibit slower degradation due to steric hindrance from substituents .
- Thermal Stability: Cycloheptylamino derivatives may decompose at lower temperatures than aromatic analogs, as aliphatic rings are less thermally stable .
Biological Activity
Ethyl (cycloheptylamino)(oxo)acetate, a compound with the molecular formula , has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial properties, synthesis methods, and potential applications based on the latest research findings.
Chemical Structure and Synthesis
This compound is characterized by its cycloheptyl amine group attached to an oxoacetate moiety. The synthesis of this compound typically involves multi-step reactions, often utilizing cyclocondensation techniques that yield high efficiency and purity. Recent studies have highlighted the use of environmentally benign solvents and catalysts to enhance the sustainability of its synthesis process .
Antimicrobial Activity
One of the most significant aspects of this compound is its antimicrobial activity . Research has demonstrated that derivatives of this compound exhibit potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies and Findings
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of ethyl acetate extracts, revealing that compounds similar to this compound showed strong inhibition against pathogens such as Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity .
- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic processes. The chemical structure facilitates interactions with microbial targets, enhancing its potency .
- Comparative Analysis : In comparative studies, this compound derivatives were shown to have inhibition ratios significantly higher than conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Bacterial Strain | MIC (µg/mL) | Inhibition Ratio | Reference |
|---|---|---|---|
| Acinetobacter baumannii | 32 | 4.7 | |
| Staphylococcus aureus | 16 | 3.5 | |
| Pseudomonas aeruginosa | 64 | 2.8 |
Research Implications
The promising biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics, particularly in an era of rising antibiotic resistance.
- Agricultural Uses : Its efficacy against plant pathogens could be explored for developing eco-friendly pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
